Anthraquinone, 2-amino-1-mercapto-
CAS No.: 6374-73-8
Cat. No.: VC3833108
Molecular Formula: C14H9NO2S
Molecular Weight: 255.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6374-73-8 |
|---|---|
| Molecular Formula | C14H9NO2S |
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | 2-amino-1-sulfanylanthracene-9,10-dione |
| Standard InChI | InChI=1S/C14H9NO2S/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |
| Standard InChI Key | CYZMGNABIKQJTM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)S |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)S |
Introduction
Chemical Identity and Structural Features
2-Amino-1-mercaptoanthraquinone belongs to the anthraquinone family, characterized by a planar tricyclic aromatic system with two ketone groups at positions 9 and 10. The substitution of amino and mercapto groups at positions 2 and 1 introduces significant electronic and steric effects, influencing its reactivity and interactions with biological targets.
Molecular and Spectroscopic Characteristics
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Molecular Formula: C₁₄H₉NO₂S
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Molecular Weight: ~279.3 g/mol (calculated)
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Spectroscopic Data:
Synthesis and Functionalization
Synthetic Routes
The synthesis of 2-amino-1-mercaptoanthraquinone typically involves multi-step functionalization of the anthraquinone core:
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Bromination: Anthraquinone is brominated at position 1 using Br₂ in H₂SO₄ to yield 1-bromoanthraquinone .
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Thiolation: The bromine atom is replaced with a mercapto group via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) under alkaline conditions .
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Amination: Position 2 is aminated via Ullmann coupling with ammonia or amines in the presence of a copper catalyst .
Optimization: Reaction yields improve with polar aprotic solvents (e.g., dimethylformamide) and catalytic iodine, achieving purities >90% after recrystallization .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; insoluble in water due to hydrophobic aromatic core .
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Stability: Susceptible to oxidation at the mercapto group, requiring storage under inert atmospheres .
Electronic Properties
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~2.5 eV, with the amino group acting as an electron donor and the anthraquinone core as an acceptor . This electronic profile suggests utility in organic semiconductors or dyes.
Biological Activity
Antimicrobial Effects
Studies on analogous amino-substituted anthraquinones demonstrate broad-spectrum activity:
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Gram-positive bacteria: MIC values of 8.33–22.9 µM against Staphylococcus aureus .
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Fungi: Inhibition zones of 5.81–7.48 mm against Candida albicans .
The mercapto group may enhance membrane permeability or disrupt microbial redox systems .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual functional groups make it a candidate for:
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Antimicrobial Agents: Structural analogs show efficacy against drug-resistant pathogens .
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Chemotherapeutics: Anthraquinones are explored for targeted cancer therapies .
Materials Science
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Organic Electronics: Tunable HOMO-LUMO gaps enable use in photovoltaic cells .
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Dyes and Pigments: Amino and mercapto groups enhance binding to textile fibers .
Challenges and Considerations
Synthetic Limitations
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Low Yields: Steric hindrance from substituents can reduce amination efficiency (<50%) .
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Purification Difficulties: Similar polarities of byproducts complicate isolation .
Environmental Impact
Anthraquinone derivatives exhibit moderate ecotoxicity (EC₅₀ ~10 mg/L in Daphnia magna), necessitating advanced wastewater treatments like ozonation .
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